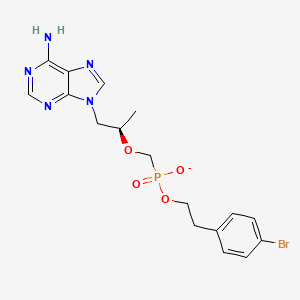
4-Bromophenethyl (R)-(((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenethyl ®-(((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenethyl group, a purine derivative, and a phosphonate moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenethyl ®-(((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate typically involves multiple steps, starting with the preparation of the bromophenethyl group and the purine derivative. The bromophenethyl group can be synthesized through the bromination of phenethyl alcohol .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as chromatography and recrystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromophenethyl ®-(((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The bromophenethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The bromine atom in the bromophenethyl group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
4-Bromophenethyl ®-(((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate has been studied for its applications in:
Mechanism of Action
The mechanism of action of 4-Bromophenethyl ®-(((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate involves its interaction with specific molecular targets and pathways. The bromophenethyl group can interact with cellular receptors, while the purine derivative may inhibit or activate enzymes involved in nucleotide metabolism. The phosphonate moiety can mimic phosphate groups, affecting phosphorylation-dependent signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-Bromophenethyl alcohol: A simpler analog with fewer functional groups.
N-(4-bromophenethyl) caffeamide: Known for its antioxidant and anti-inflammatory properties.
4-APEBA: A derivatization reagent used in analytical chemistry.
Properties
Molecular Formula |
C17H20BrN5O4P- |
|---|---|
Molecular Weight |
469.2 g/mol |
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[2-(4-bromophenyl)ethoxy]phosphinate |
InChI |
InChI=1S/C17H21BrN5O4P/c1-12(8-23-10-22-15-16(19)20-9-21-17(15)23)26-11-28(24,25)27-7-6-13-2-4-14(18)5-3-13/h2-5,9-10,12H,6-8,11H2,1H3,(H,24,25)(H2,19,20,21)/p-1/t12-/m1/s1 |
InChI Key |
ZWBZDUAIHYGCOX-GFCCVEGCSA-M |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)([O-])OCCC3=CC=C(C=C3)Br |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)([O-])OCCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















